

# Applications of cleavable linkers in studying protein-protein interactions

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## Unlocking Protein Interactions: A Guide to Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of protein-protein interactions (PPIs) governs nearly every cellular process, making them a critical focus for both fundamental research and therapeutic development. Mapping these interactions in their native environment, however, presents a significant challenge. Cleavable linkers have emerged as powerful tools to overcome this hurdle, enabling the capture and subsequent identification of interacting proteins with high confidence. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for utilizing cleavable linkers in the study of PPIs.

## Application Notes: The Power of Controlled Release

Cleavable linkers are chemical tools designed to covalently connect interacting proteins, effectively "freezing" a transient interaction for subsequent analysis. Their key feature is a labile bond that can be broken under specific, controlled conditions. This controlled cleavage is paramount, as it allows for the separation of cross-linked proteins from their interaction partners and simplifies their identification by mass spectrometry (MS).

The primary application of cleavable linkers in PPI studies is in conjunction with cross-linking mass spectrometry (XL-MS). This powerful technique provides information on protein-protein interfaces and can even offer low-resolution structural insights into protein complexes.[1][2] By covalently linking proteins that are in close proximity, cleavable linkers enable the identification of both stable and transient interactions that might be lost during traditional pull-down assays. [2]

#### Types of Cleavable Linkers:

The choice of cleavable linker depends on the specific experimental goals and the nature of the protein complex being studied. The main categories include:

- **Mass Spectrometry (MS)-Cleavable Linkers:** These are the most advanced class of linkers, designed to fragment in a predictable manner within the mass spectrometer.[2] This fragmentation pattern simplifies the identification of cross-linked peptides from complex MS spectra.[2] A prominent example is disuccinimidyl sulfoxide (DSSO), which contains a sulfoxide bond that is readily cleaved upon collision-induced dissociation (CID).[3]
- **Chemically Cleavable Linkers:** These linkers possess bonds that can be broken by specific chemical treatments. A common example is dithiobis(succinimidyl propionate) (DSP), which contains a disulfide bond that can be cleaved by reducing agents like dithiothreitol (DTT) or  $\beta$ -mercaptoethanol.[3][4][5] Acid-labile linkers, which are cleaved under low pH conditions, are also utilized.
- **Enzymatically Cleavable Linkers:** These linkers incorporate a recognition site for a specific enzyme. For instance, a linker containing a peptide sequence recognized by a protease like TEV (Tobacco Etch Virus) protease can be selectively cleaved by the addition of this enzyme.

## Quantitative Analysis of Protein-Protein Interactions

Cleavable linkers, particularly when coupled with isotopic labeling strategies, enable the quantitative analysis of PPIs. This allows researchers to study how interaction networks change in response to different stimuli, disease states, or drug treatments.

Below are examples of quantitative data obtained from studies utilizing cleavable linkers.

Table 1: Comparison of Chemically Cleavable Linkers for Cysteine Profiling

Cleavable Linker	Enrichment Strategy	Total Unique Cysteine Residues Identified (Peptide Enrichment)	Total Unique Cysteine Residues Identified (Protein Enrichment)	Reference
Azobenzene (AZO)	Peptide Enrichment	9,362	6,664	[6]
Dialkoxydiphenyl silane (DADPS)	Peptide Enrichment	>10,000	Not Reported	[7][8]

Table 2: Proteome-wide Cross-linking Studies using MS-Cleavable Linkers

MS-Cleavable Linker	Biological System	Number of Unique Cross-link Sites Identified	Reference
Disuccinimidyl dibutyric urea (DSBU)	Drosophila melanogaster embryos	>7,400	[2]
Protein Interaction Reporter (PIR) Linkers	Human HeLa cells	>3,300	[2]
PhoX	Human cell lysate	>1,100	[2]
Disuccinimidyl sulfoxide (DSSO)	Human lung adenocarcinoma cell lysates	>1,000	[2]

## Experimental Protocols

Here, we provide detailed protocols for two key applications of cleavable linkers in PPI studies: Co-Immunoprecipitation (Co-IP) with a chemically cleavable cross-linker and a general workflow for XL-MS using an MS-cleavable cross-linker.

## Protocol 1: Co-Immunoprecipitation with the Cleavable Cross-linker DSP

This protocol describes the use of dithiobis(succinimidyl propionate) (DSP) to stabilize weak or transient protein interactions for analysis by Co-IP.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)

### Materials:

- Cells expressing the protein of interest (POI)
- Phosphate-buffered saline (PBS)
- DSP (freshly prepared 100 mM stock in DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors)
- Antibody specific to the POI
- Protein A/G magnetic beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
- Reducing agent (e.g., 50 mM DTT or 10%  $\beta$ -mercaptoethanol) for cleavage

### Procedure:

- Cell Culture and Harvest: Culture cells to the desired confluency. Wash the cells twice with ice-cold PBS.
- Cross-linking:
  - Immediately before use, dilute the 100 mM DSP stock solution to a final concentration of 0.1-1 mM in pre-warmed PBS. The optimal concentration should be determined

empirically.[\[4\]](#)

- Add the DSP solution to the cells and incubate for 30 minutes at 37°C.[\[4\]](#)
- Quenching: Stop the cross-linking reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
- Cell Lysis:
  - Wash the cells twice with ice-cold PBS.
  - Lyse the cells by adding ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
  - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
  - Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
  - Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
  - Pellet the beads using a magnetic stand and discard the supernatant.
  - Wash the beads three to five times with ice-cold wash buffer.
- Elution and Cleavage:
  - Elute the protein complexes from the beads using elution buffer.
  - To cleave the cross-linker, add a reducing agent to the eluted sample (e.g., DTT to a final concentration of 50 mM) and incubate at 95°C for 5-10 minutes.[\[4\]](#)

- Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

## Protocol 2: General Workflow for Cross-linking Mass Spectrometry (XL-MS) with MS-Cleavable Linkers

This protocol outlines the major steps for an XL-MS experiment using an MS-cleavable linker like DSBU or DSSO.[\[11\]](#)

### Materials:

- Purified protein complex or cell lysate
- MS-cleavable cross-linker (e.g., DSBU, DSSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Denaturing buffer (e.g., 8 M urea)
- Reducing agent (e.g., DTT)
- Alkylating agent (e.g., iodoacetamide)
- Protease (e.g., trypsin)
- Solid-phase extraction (SPE) cartridges for desalting
- High-performance liquid chromatography (HPLC) system for peptide fractionation
- Mass spectrometer with MS/MS and MS3 capabilities

### Procedure:

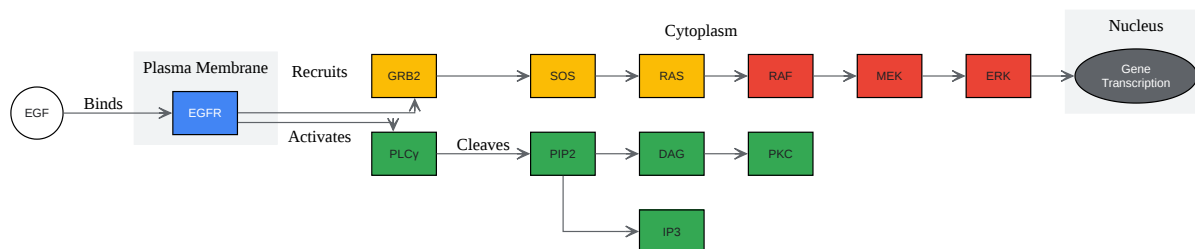
- Cross-linking Reaction:
  - Incubate the purified protein complex or cell lysate with the MS-cleavable cross-linker at a specific molar ratio (to be optimized) for 30-60 minutes at room temperature.

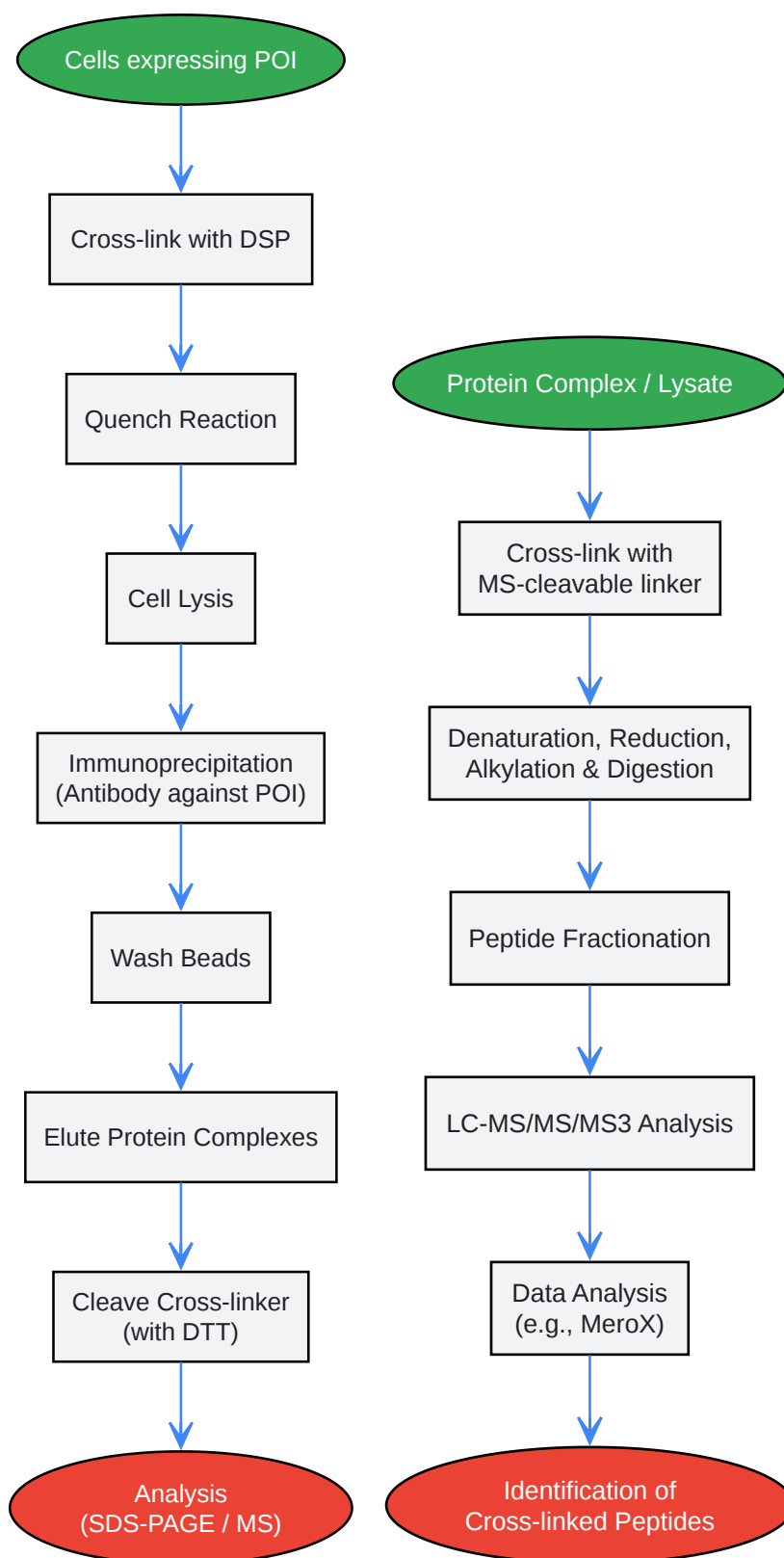
- Quenching: Stop the reaction by adding quenching buffer.
- Protein Denaturation, Reduction, and Alkylation:
  - Denature the cross-linked proteins using a denaturing buffer.
  - Reduce disulfide bonds with a reducing agent.
  - Alkylate free cysteine residues with an alkylating agent.
- Enzymatic Digestion:
  - Dilute the sample to reduce the denaturant concentration.
  - Digest the proteins into peptides using a protease like trypsin overnight at 37°C.
- Peptide Desalting and Fractionation:
  - Desalt the peptide mixture using SPE cartridges.
  - Fractionate the peptides using HPLC to reduce sample complexity.
- Mass Spectrometry Analysis:
  - Analyze the peptide fractions using a high-resolution mass spectrometer.
  - The MS acquisition method should be designed to trigger MS/MS and subsequent MS3 fragmentation based on the characteristic fragmentation pattern of the cleavable linker.<sup>[1]</sup> For example, with DSSO, the software looks for pairs of peaks in the MS/MS spectrum with a specific mass difference.
- Data Analysis:
  - Use specialized software (e.g., MeroX, XlinkX) to identify the cross-linked peptides from the complex MS data.<sup>[2]</sup> This software searches for the characteristic fragmentation patterns of the cleavable linker to confidently identify both the peptides and the cross-linked residues.

## Visualizing Protein Interaction Networks and Workflows

Visual representations are crucial for understanding the complex data generated from PPI studies. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and the experimental workflows described above.







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